molecular formula C19H34O3 B12772805 Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate CAS No. 6084-82-8

Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate

Cat. No.: B12772805
CAS No.: 6084-82-8
M. Wt: 310.5 g/mol
InChI Key: WRXGTVUDZZBNPN-BSZOFBHHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate can be synthesized through the esterification of conjugated linoleic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroperoxides, epoxides.

    Reduction: Saturated esters.

    Substitution: Halogenated esters.

Scientific Research Applications

Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate is widely used in scientific research due to its potential biological activities. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate involves its interaction with cellular pathways. It is known to inhibit lipoxygenase activity, which plays a role in inflammation and cancer progression. The compound also modulates the expression of genes involved in lipid metabolism and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate stands out due to its specific conjugated double bond configuration, which imparts unique biological activities. Its potential anticancer and anti-inflammatory properties make it a valuable compound for research and therapeutic applications .

Properties

CAS No.

6084-82-8

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

methyl (10E,12Z)-9-hydroxyoctadeca-10,12-dienoate

InChI

InChI=1S/C19H34O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h7,9,12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7-,15-12+

InChI Key

WRXGTVUDZZBNPN-BSZOFBHHSA-N

Isomeric SMILES

CCCCC/C=C\C=C\C(CCCCCCCC(=O)OC)O

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)OC)O

Origin of Product

United States

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